Physicochemical properties of 2-Bromo-5-methylcyclohexanone
Physicochemical properties of 2-Bromo-5-methylcyclohexanone
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Bromo-5-methylcyclohexanone
Introduction: The Strategic Importance of α-Haloketones
In the landscape of synthetic organic chemistry, α-haloketones are foundational building blocks, prized for their dual reactivity. The presence of an electrophilic carbonyl carbon and a carbon-halogen bond equips these molecules for a diverse array of chemical transformations.[1] 2-Bromo-5-methylcyclohexanone (CAS No. 89886-68-0) epitomizes this class of reagents.[2] It is a halogenated cyclohexanone derivative whose structural features make it a valuable intermediate in the synthesis of complex molecular architectures, including nitrogen, oxygen, and sulfur-containing heterocycles with potential biological activity.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, grounded in established scientific principles.
Core Physicochemical and Molecular Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. 2-Bromo-5-methylcyclohexanone is an organic compound with the molecular formula C₇H₁₁BrO.[2][3] The core structure consists of a cyclohexane ring bearing a ketone functional group, a bromine atom at the alpha (C2) position, and a methyl group at the C5 position.[3]
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-methylcyclohexan-1-one | [2] |
| CAS Number | 89886-68-0 | [1][2] |
| Molecular Formula | C₇H₁₁BrO | [2][3] |
| Molecular Weight | 191.07 g/mol | [1][2][3] |
| Monoisotopic Mass | 189.99933 Da | [2][3] |
| XLogP3 | 2.1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Heavy Atom Count | 9 | [3] |
Note: Experimental data for properties such as melting point and boiling point are not consistently available in public literature, which is common for specialized synthetic intermediates.
Spectroscopic Profile: A Guide to Structural Verification
Accurate structural confirmation is a non-negotiable aspect of chemical synthesis. The spectroscopic data for 2-Bromo-5-methylcyclohexanone provides a unique fingerprint for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
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¹³C NMR Spectroscopy : The carbon spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms.[1] The chemical shifts are highly informative: the carbonyl carbon (C1) is the most deshielded, appearing significantly downfield, while the carbon atom bonded to the electronegative bromine (C2) also exhibits a characteristic downfield shift.[1]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | 195 - 205 | Characteristic of a ketone carbonyl carbon. |
| C2 (CHBr) | 50 - 60 | Deshielded due to the inductive effect of the adjacent bromine atom. |
| C6 (CH₂) | 40 - 50 | Alpha to the carbonyl group. |
| C3 (CH₂) | 30 - 40 | Aliphatic ring carbon. |
| C4 (CH₂) | 25 - 35 | Aliphatic ring carbon. |
| C5 (CH) | 25 - 35 | Aliphatic ring carbon bearing the methyl group. |
| CH₃ | 15 - 25 | Methyl group carbon, typically found in the upfield region. |
| (Data synthesized from predictive models).[1] |
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¹H NMR Spectroscopy : The proton spectrum provides detailed information about the connectivity and stereochemistry of the molecule. Key expected signals include a doublet for the methyl protons (coupling to the C5 proton) and a multiplet for the proton on the bromine-bearing carbon (H2). Two-dimensional techniques like COSY and HSQC are essential for unambiguous assignment of all proton and carbon signals.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify key functional groups. The IR spectrum of 2-Bromo-5-methylcyclohexanone is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically found around 1715-1735 cm⁻¹. The precise position of this band is sensitive to the molecule's conformational equilibrium, specifically whether the bromine atom occupies an axial or equatorial position, which influences the electronic environment of the carbonyl group.[1]
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition. Under Electron Ionization (EI), the molecule will fragment in a predictable manner. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.
Caption: Standard analytical workflow for compound identification.
Synthesis and Purification Strategies
The synthesis of 2-Bromo-5-methylcyclohexanone typically starts from its non-halogenated precursor, 5-methylcyclohexanone. The choice of synthetic route is dictated by the desired regioselectivity and, in some cases, stereoselectivity.
Caption: Major synthetic routes to 2-Bromo-5-methylcyclohexanone.
Protocol: Direct α-Bromination of 5-Methylcyclohexanone
This method is the most straightforward approach, relying on the acid-catalyzed formation of an enol intermediate that acts as the nucleophile.[1]
Expertise & Causality: The use of an acid catalyst (e.g., acetic acid) is crucial as it accelerates the rate of enolization, which is the rate-limiting step. The enol form provides the nucleophilic C=C double bond necessary to attack the electrophilic bromine source. This method's primary challenge is controlling regioselectivity, as bromination can potentially occur at C2 or C6.
Methodology:
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 5-methylcyclohexanone (1.0 eq) in glacial acetic acid.
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Reagent Addition: While stirring, add a solution of bromine (1.0 eq) in acetic acid dropwise to the flask. Maintain the reaction temperature below 30°C using an ice bath to minimize side reactions.
-
Reaction Monitoring: The disappearance of the bromine color indicates the reaction is proceeding. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once complete, pour the reaction mixture into cold water to precipitate the crude product. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The resulting crude oil is then purified via vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-5-methylcyclohexanone.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 2-Bromo-5-methylcyclohexanone stems from its predictable reactivity at two key sites.
Caption: Key chemical transformations of the title compound.
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Nucleophilic Substitution: The C2 carbon is highly susceptible to attack by a wide range of nucleophiles, which displace the bromide ion.[1][3] This reaction is fundamental for introducing new carbon-carbon or carbon-heteroatom bonds. The reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond.[1]
-
Elimination (Dehydrobromination): In the presence of a base, the compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone, 5-methylcyclohex-2-en-1-one.[3] This transformation is a cornerstone of organic synthesis for creating conjugated systems.[1]
-
Carbonyl Reduction: The ketone functional group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[3] This allows for further functional group manipulation while preserving the bromo-substituent.
Applications in Research and Drug Development
The versatile reactivity profile of 2-Bromo-5-methylcyclohexanone makes it a valuable intermediate for several applications:
-
Synthetic Intermediate: It is a key precursor for constructing more complex cyclic and heterocyclic systems.[1][3]
-
Medicinal Chemistry: While not a drug itself, its scaffold is relevant. The aminopyridine core, often synthesized from brominated precursors, is a well-established "privileged structure" for developing kinase inhibitors that target enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.[4] The ability to use 2-Bromo-5-methylcyclohexanone to build novel molecular frameworks makes it a compound of interest for library synthesis in early-stage drug discovery.
-
Mechanistic Studies: As a classic α-haloketone, it is used in academic research to study the mechanisms, stereochemistry, and kinetics of substitution and elimination reactions involving halogenated ketones.[3]
Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety protocols must be strictly followed. While specific toxicity data for 2-Bromo-5-methylcyclohexanone is limited, data from the closely related isomer 2-bromo-2-methylcyclohexanone can serve as a prudent guide.
| Hazard Class | GHS Statement | Precaution |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |
| (Hazard data is for the isomer 2-bromo-2-methylcyclohexanone and should be used as a precautionary guide).[5] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[6][7]
References
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2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853. PubChem, National Center for Biotechnology Information. [Link]
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2-Bromo-3-methylcyclohexanone | C7H11BrO | CID 21541956. PubChem, National Center for Biotechnology Information. [Link]
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Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry. [Link]
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2-bromo-2-methylcyclohexanone Synthesis. ChemSynthesis. [Link]
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2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014. PubChem, National Center for Biotechnology Information. [Link]
-
trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-5-methylcyclohexane-1-carboxylic acid | C8H13BrO2 | CID 18787364. PubChem, National Center for Biotechnology Information. [Link]
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